Product packaging for Triethyl 2-phosphonobutyrate(Cat. No.:CAS No. 17145-91-4)

Triethyl 2-phosphonobutyrate

Cat. No.: B091414
CAS No.: 17145-91-4
M. Wt: 252.24 g/mol
InChI Key: GYUCVQSNZFRDRL-UHFFFAOYSA-N
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Description

Historical Context and Evolution of α-Phosphonoesters in Chemical Synthesis

The development of α-phosphonoesters is intrinsically linked to the broader field of organophosphorus chemistry, which has its roots in the 19th century. However, it was the discovery of the Michaelis-Arbuzov reaction in the late 19th and early 20th centuries that provided a practical method for the synthesis of phosphonates. wikipedia.org This reaction involves the treatment of a trialkyl phosphite (B83602) with an alkyl halide to form a dialkyl alkylphosphonate.

A pivotal moment in the application of α-phosphonoesters in organic synthesis was the development of the Horner-Wadsworth-Emmons (HWE) reaction in the mid-20th century. wikipedia.orgtcichemicals.com This reaction, a modification of the Wittig reaction, utilizes a phosphonate-stabilized carbanion to react with aldehydes or ketones, leading to the formation of alkenes with high stereoselectivity, predominantly favoring the (E)-isomer. wikipedia.orgconicet.gov.ar The HWE reaction quickly became a powerful tool for carbon-carbon bond formation and has been widely employed in the total synthesis of natural products. conicet.gov.ar

Over the years, research has focused on refining the HWE reaction and expanding the scope of α-phosphonoesters. This has included the development of new phosphonate (B1237965) reagents with varying steric and electronic properties to control the stereochemical outcome of the reaction. The use of different bases and reaction conditions has also been extensively studied to optimize yields and selectivity. researchgate.netrsc.org The evolution of α-phosphonoesters from laboratory curiosities to indispensable synthetic tools highlights the ingenuity and adaptability of organic chemists in harnessing the reactivity of organophosphorus compounds.

Significance of TE2PB within Organophosphorus Chemistry

Within the vast landscape of organophosphorus chemistry, Triethyl 2-phosphonobutyrate holds a specific and significant position. wikipedia.org Its importance stems from its role as a precursor to α-substituted α,β-unsaturated esters, which are valuable intermediates in the synthesis of a wide range of biologically active molecules. chemimpex.comresearchgate.net The ethyl group at the α-position of TE2PB allows for the introduction of an ethyl substituent into the final product, a common structural feature in many natural products and pharmaceuticals. researchgate.net

The utility of TE2PB is most prominently demonstrated in the Horner-Wadsworth-Emmons reaction. The phosphonate group in TE2PB serves to stabilize the adjacent carbanion, which is generated upon treatment with a base. This stabilized carbanion then reacts with an aldehyde or ketone to afford an α-ethyl-α,β-unsaturated ester. researchgate.net The reaction is known for its high efficiency and stereoselectivity, often providing the desired (E)-isomer in high yields. wikipedia.orgresearchgate.net

Furthermore, the phosphonate moiety in TE2PB is a bioisostere of the phosphate (B84403) group, a fundamental component of many biological molecules. nih.gov This structural similarity has led to the exploration of TE2PB and its derivatives in medicinal chemistry for the development of novel therapeutic agents, including enzyme inhibitors. nih.govsigmaaldrich.comresearchgate.net The ability of the phosphonate group to mimic the transition state of enzymatic reactions makes it an attractive scaffold for the design of potent and selective inhibitors.

Overview of Key Reaction Classes Involving TE2PB

The primary and most significant reaction class involving this compound is the Horner-Wadsworth-Emmons (HWE) reaction . wikipedia.org This olefination reaction is a cornerstone of modern organic synthesis for the stereoselective formation of carbon-carbon double bonds. conicet.gov.ar

In the HWE reaction, TE2PB is first deprotonated at the α-carbon by a suitable base to generate a nucleophilic phosphonate carbanion. This carbanion then adds to an aldehyde or ketone, forming a β-hydroxyphosphonate intermediate. Subsequent elimination of a dialkyl phosphate salt yields the desired α,β-unsaturated ester. A key advantage of the HWE reaction is that the dialkyl phosphate byproduct is water-soluble and easily removed from the reaction mixture, simplifying purification. wikipedia.org

The HWE reaction using TE2PB is particularly valuable for the synthesis of α-ethyl substituted α,β-unsaturated esters. The stereochemical outcome of the reaction can often be controlled to favor the formation of the (E)-isomer, which is frequently the desired stereoisomer in natural product synthesis. researchgate.net For instance, the use of lithium tert-butoxide as the base in hexane (B92381) has been shown to improve the E-isomer selectivity in the reaction of TE2PB with aldehydes. researchgate.net

Beyond the HWE reaction, the reactivity of the phosphonate group in TE2PB allows for its participation in other transformations. For example, the phosphonate can be hydrolyzed to the corresponding phosphonic acid. uni-hamburg.de Additionally, the ester group can undergo typical ester transformations such as hydrolysis or transesterification.

Scope and Objectives of Research on TE2PB

Current and future research on this compound is focused on several key areas, aiming to expand its utility and address existing challenges in organic synthesis.

One major objective is the development of more stereoselective and efficient HWE reactions . While the HWE reaction often provides good (E)-selectivity, the synthesis of the corresponding (Z)-isomer remains a challenge. wikipedia.org Researchers are exploring the use of modified phosphonates, different bases, and additives to control the stereochemical outcome of the reaction with greater precision. The development of catalytic and asymmetric versions of the HWE reaction using TE2PB is also an active area of investigation.

Another significant research direction is the application of TE2PB in the total synthesis of complex natural products . The α-ethyl-α,β-unsaturated ester motif is present in numerous biologically active natural products. researchgate.net The development of novel synthetic strategies that utilize TE2PB as a key building block will continue to be a driving force in the field of total synthesis.

Furthermore, the exploration of the biological activity of TE2PB derivatives is a growing area of interest. chemimpex.comsigmaaldrich.com Given the role of phosphonates as phosphate mimics, there is potential for the discovery of new therapeutic agents. nih.gov Research is focused on synthesizing and evaluating libraries of compounds derived from TE2PB for their potential as enzyme inhibitors, with applications in areas such as cancer, infectious diseases, and metabolic disorders. sigmaaldrich.comresearchgate.net For example, TE2PB has been used as a reactant in the preparation of potential anti-Alzheimer's drugs and agents for preventing nonalcoholic steatohepatitis. sigmaaldrich.com

Finally, there is an ongoing effort to develop more sustainable and environmentally friendly synthetic methods involving TE2PB. This includes the use of greener solvents, milder reaction conditions, and catalytic systems to minimize waste and energy consumption. rsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H21O5P B091414 Triethyl 2-phosphonobutyrate CAS No. 17145-91-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-diethoxyphosphorylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21O5P/c1-5-9(10(11)13-6-2)16(12,14-7-3)15-8-4/h9H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYUCVQSNZFRDRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OCC)P(=O)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17145-91-4
Record name Triethyl 2-phosphonobutyrate
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Record name Triethyl 2-phoshonobutyrate
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Synthetic Methodologies for Triethyl 2 Phosphonobutyrate and Its Precursors

Established Synthetic Routes to TE2PB

Traditional methods for the synthesis of TE2PB primarily rely on two well-established reactions in organophosphorus chemistry: the Michaelis-Arbuzov reaction and the alkylation of phosphonoacetate esters.

Reaction of Trialkyl Phosphites with 2-Halocarboxylate Esters

The Michaelis-Arbuzov reaction is a cornerstone in the formation of carbon-phosphorus bonds. mdpi.com This reaction involves the treatment of a trialkyl phosphite (B83602) with an alkyl halide. In the context of TE2PB synthesis, this would involve the reaction of triethyl phosphite with an ethyl 2-halobutyrate, such as ethyl 2-bromobutyrate.

The general mechanism commences with the nucleophilic attack of the phosphorus atom in triethyl phosphite on the electrophilic carbon of the ethyl 2-halobutyrate, displacing the halide to form a quasi-phosphonium salt intermediate. In a subsequent step, the displaced halide anion attacks one of the ethyl groups of the phosphonium (B103445) salt in an SN2 reaction, leading to the formation of the final product, triethyl 2-phosphonobutyrate, and a volatile ethyl halide byproduct.

A representative procedure, adapted from the synthesis of a structurally similar phosphonoacetate, involves heating a mixture of the 2-halobutyrate ester and triethyl phosphite. nih.gov For instance, the reaction of ethyl 2-bromo-2-(2,3,4-trimethoxyphenyl)acetate with triethyl phosphite is carried out at reflux for two hours under inert conditions. nih.gov After cooling, the reaction mixture is worked up by adding water and extracting the product with an organic solvent like ethyl acetate. The combined organic layers are then washed, dried, and concentrated to yield the crude product, which can be further purified. While this example involves a more complex substrate, the fundamental reaction conditions are applicable to the synthesis of TE2PB.

Table 1: Representative Reaction Parameters for Michaelis-Arbuzov Synthesis of a Phosphonoacetate nih.gov

Reactant 1Reactant 2Reaction TimeTemperature
Ethyl 2-bromo-2-(2,3,4-trimethoxyphenyl)acetateTriethyl phosphite2 hoursReflux

Alkylation of Triethyl Phosphonoacetate

An alternative and widely used method for the preparation of α-substituted phosphonates is the alkylation of a phosphonoacetate carbanion. Triethyl phosphonoacetate, a readily available starting material, can be deprotonated at the α-carbon using a suitable base to form a nucleophilic carbanion. wikipedia.org This carbanion can then react with an alkyl halide, such as iodoethane, to introduce the desired alkyl group, yielding TE2PB.

Potassium tert-butoxide is a strong, non-nucleophilic base commonly employed for the generation of carbanions. In the synthesis of TE2PB, potassium tert-butoxide can be used to efficiently deprotonate triethyl phosphonoacetate. The resulting potassium salt of the phosphonoacetate carbanion is then treated with iodoethane. The carbanion displaces the iodide ion in an SN2 reaction to form the carbon-carbon bond, resulting in the formation of this compound. The choice of a strong base like potassium tert-butoxide is crucial for driving the deprotonation equilibrium towards the formation of the carbanion, thus facilitating a high yield of the alkylated product.

Synthesis via Knoevenagel Condensation and Dehydration (Related Phosphonoacrylates)

The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction that involves the condensation of an active methylene (B1212753) compound with an aldehyde or ketone, typically catalyzed by a weak base. wikipedia.org While not a direct route to TE2PB, this reaction is relevant for the synthesis of α,β-unsaturated phosphonates (phosphonoacrylates), which are structurally related to TE2PB precursors.

In a typical Knoevenagel condensation, a phosphonoacetate ester, such as triethyl phosphonoacetate, can serve as the active methylene compound. The reaction of triethyl phosphonoacetate with an aldehyde, for example, propionaldehyde, in the presence of a base like piperidine (B6355638) or an amine salt, would yield an intermediate β-hydroxy phosphonate (B1237965). Subsequent dehydration of this intermediate, often occurring in situ, would lead to the formation of a triethyl 2-phosphonopent-2-enoate. These unsaturated phosphonates are valuable synthetic intermediates. The reaction is generally characterized by its high stereoselectivity, often favoring the formation of the (E)-isomer. organic-chemistry.org

Novel and Emerging Synthetic Strategies

While the classical methods remain robust, research into more efficient and versatile synthetic routes is ongoing. A significant area of development is the use of catalytic methods to achieve transformations that are either more efficient or allow for a broader range of substrates.

Catalytic Approaches to TE2PB Synthesis

Modern synthetic chemistry is increasingly focused on the development of catalytic methods to achieve transformations with higher efficiency, selectivity, and functional group tolerance. In the context of α-substituted phosphonates like TE2PB, catalytic approaches to their synthesis are of significant interest.

One such emerging strategy is the catalytic α-arylation of phosphonoacetates. nih.gov Although this method has been primarily demonstrated for the introduction of aryl groups, the underlying principles could potentially be adapted for alkylation. This approach typically employs a palladium catalyst with a specialized phosphine (B1218219) ligand, such as BrettPhos, and a base like cesium carbonate. The reaction of triethyl phosphonoacetate with an aryl halide under these conditions leads to the formation of an α-aryl phosphonoacetate.

Table 2: Reaction Conditions for Catalytic α-Arylation of Triethyl Phosphonoacetate nih.gov

Catalyst SystemBaseSolventTemperature
Pd₂(dba)₃ / BrettPhosCs₂CO₃CPME100 °C

The development of analogous catalytic systems for the α-alkylation of phosphonoacetates would represent a significant advancement in the synthesis of compounds like TE2PB. Such methods could offer milder reaction conditions and broader substrate scope compared to traditional strong-base-mediated alkylations.

Green Chemistry Principles in TE2PB Production

The growing emphasis on sustainable chemical manufacturing has led to the exploration of greener synthetic routes for phosphonates like TE2PB. rsc.orgaithor.combioengineer.org Key principles of green chemistry applicable to TE2PB production include:

Atom Economy: The Michaelis-Arbuzov reaction, in its classic form, has a good atom economy as most atoms from the reactants are incorporated into the desired product and a relatively small byproduct (ethyl bromide). However, modifications that minimize or valorize the byproduct can further enhance its green credentials.

Use of Safer Solvents: Many traditional Michaelis-Arbuzov reactions are conducted neat (without a solvent), which is a significant green advantage. scholarsresearchlibrary.com When solvents are necessary, the trend is towards using greener alternatives with lower toxicity and environmental impact.

Energy Efficiency: The high temperatures often required for the Michaelis-Arbuzov reaction can be energy-intensive. nih.gov Research into catalytic systems, such as those employing Lewis acids or microwave irradiation, aims to lower the activation energy and reduce reaction times and temperatures, thereby decreasing energy consumption. scholarsresearchlibrary.comresearchgate.net For instance, the use of catalysts like CeCl₃·7H₂O-SiO₂ has been shown to improve reaction yields and shorten reaction times under milder conditions for similar phosphonate syntheses. scholarsresearchlibrary.com

Catalysis: The use of catalysts can significantly improve the efficiency and environmental profile of the synthesis. Both homogeneous and heterogeneous catalysts are being explored to facilitate the Michaelis-Arbuzov reaction under milder conditions. researchgate.net

Comparison of Synthetic Efficiencies and Scalability

The efficiency of this compound synthesis is primarily evaluated based on the reaction yield and the ease of purification.

Data Table 2: Comparison of Synthetic Approaches for Phosphonates

Synthetic MethodTypical YieldsScalabilityAdvantagesDisadvantages
Conventional Michaelis-Arbuzov Moderate to HighReadily scalableWell-established, reliable.Often requires high temperatures and long reaction times.
Catalyzed Michaelis-Arbuzov High to Excellent scholarsresearchlibrary.comPotentially scalableMilder reaction conditions, shorter reaction times, higher yields. scholarsresearchlibrary.comCatalyst cost and removal can be a concern.
Microwave-Assisted Synthesis HighLimited by microwave reactor sizeRapid heating, significantly reduced reaction times. scholarsresearchlibrary.comSpecialized equipment required, potential for localized overheating.

The conventional Michaelis-Arbuzov reaction is a robust and scalable method, making it suitable for industrial production. However, the energy input for large-scale reactions can be substantial. Catalytic methods offer a promising alternative by improving efficiency and reducing the energy footprint, though the cost and lifecycle of the catalyst need to be considered for industrial applications. Microwave-assisted synthesis, while highly efficient on a lab scale, faces challenges in direct scalability for bulk production.

Purification and Characterization Techniques for Synthetic TE2PB

Purification:

Following the synthesis, the crude this compound is typically purified to remove unreacted starting materials, byproducts, and any catalysts used.

Distillation: Given its liquid nature and relatively high boiling point (152-154 °C at 14 mmHg), vacuum distillation is the most common and effective method for purifying TE2PB on both laboratory and industrial scales. sigmaaldrich.comchemicalbook.com This technique efficiently separates the desired product from the more volatile ethyl bromide byproduct and less volatile impurities.

Chromatography: For very high purity requirements, such as for analytical standards or specific pharmaceutical applications, column chromatography can be employed. nih.govresearchgate.net Common stationary phases for the purification of organophosphorus compounds include silica (B1680970) gel and alumina. nih.gov Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are also valuable analytical techniques for assessing the purity of the final product. drawellanalytical.comchromatographyonline.com

Characterization:

A combination of spectroscopic techniques is used to confirm the identity and structure of this compound.

Data Table 3: Spectroscopic Data for this compound

TechniqueKey Observances
¹H NMR Signals corresponding to the ethyl groups of the ester and phosphonate moieties, and the protons of the butyrate (B1204436) chain, with characteristic chemical shifts and coupling constants.
¹³C NMR Resonances for the carbonyl carbon, the carbon bearing the phosphorus atom, and the various carbons of the ethyl groups.
³¹P NMR A single characteristic signal in the phosphonate region of the spectrum.
Infrared (IR) Spectroscopy Strong absorption bands corresponding to the P=O (phosphoryl) and C=O (carbonyl) stretching vibrations.
Mass Spectrometry (MS) The molecular ion peak corresponding to the molecular weight of TE2PB (252.24 g/mol ), along with characteristic fragmentation patterns. nih.gov

The data obtained from these techniques provide a comprehensive structural confirmation of the synthesized this compound. nih.gov

Reactivity and Reaction Mechanisms of Triethyl 2 Phosphonobutyrate

Horner-Wadsworth-Emmons (HWE) Olefination with TE2PB

The Horner-Wadsworth-Emmons reaction is a widely used synthetic method that involves the reaction of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone to produce an alkene. rsc.org This reaction is a significant modification of the Wittig reaction and offers several advantages, including the high nucleophilicity of the phosphonate carbanion and the straightforward removal of the water-soluble phosphate (B84403) byproduct. rsc.orgprinceton.edu TE2PB, as a stabilized phosphonate, is an effective reagent for this transformation, typically leading to the formation of α,β-unsaturated esters.

The mechanism of the HWE reaction is a well-established multi-step process:

Deprotonation: The reaction initiates with the deprotonation of the α-carbon of the phosphonate ester by a base, forming a nucleophilic phosphonate carbanion. rsc.org The presence of the electron-withdrawing phosphonate and ester groups stabilizes this carbanion.

Nucleophilic Addition: The phosphonate carbanion then performs a nucleophilic attack on the carbonyl carbon of an aldehyde or ketone. This addition is the rate-limiting step and results in the formation of diastereomeric β-alkoxyphosphonate intermediates, often depicted as oxaphosphetane precursors. rsc.org

Oxaphosphetane Formation: The intermediate undergoes cyclization to form a four-membered ring intermediate, known as an oxaphosphetane.

Elimination: The oxaphosphetane intermediate collapses in a syn-elimination process, breaking the carbon-phosphorus and carbon-oxygen bonds. rsc.org This step yields the final alkene product and a water-soluble dialkyl phosphate salt, which can be easily removed during aqueous workup. princeton.edu

The stereochemical outcome of the reaction is determined by the relative energies of the transition states leading to the diastereomeric intermediates and their rates of elimination.

The HWE reaction is renowned for its ability to control alkene geometry, typically favoring the formation of the thermodynamically more stable (E)-alkene. rsc.org However, the precise E/Z ratio is highly dependent on several factors, particularly when using α-branched reagents like TE2PB.

The choice of base, its counterion, and the solvent system are critical in directing the stereoselectivity of the HWE reaction.

Base and Counterion: Strong, non-coordinating bases under conditions that promote thermodynamic equilibrium generally favor the (E)-alkene. For instance, sodium hydride (NaH) is a commonly used base. researchgate.net Studies have shown that lithium salts tend to provide higher (E)-selectivity compared to potassium salts. rsc.org The use of certain Grignard reagents, such as isopropylmagnesium bromide, has also been shown to result in high (E)-selectivity. citedrive.com For the synthesis of (Z)-alkenes, the Still-Gennari modification, which employs non-coordinating conditions (e.g., KHMDS and 18-crown-6 (B118740) in THF), is often utilized. researchgate.net

Solvent: The solvent influences the solubility and dissociation of the intermediates. Aprotic solvents like tetrahydrofuran (B95107) (THF) and 1,2-dimethoxyethane (B42094) (DME) are frequently used. researchgate.net The choice of solvent can affect the equilibration of the intermediates, thereby influencing the final E/Z ratio.

Temperature: Higher reaction temperatures generally increase the rate of equilibration of the intermediates, leading to a higher proportion of the more stable (E)-alkene. rsc.org Conversely, lower temperatures can sometimes be used to trap the kinetic product.

Table 1: Effect of Reaction Conditions on HWE Stereoselectivity
FactorCondition Favoring (E)-AlkeneCondition Favoring (Z)-Alkene
Base/Counterion NaH, Li+ salts (e.g., LiCl/DBU), iPrMgBrK+ salts with crown ether (Still-Gennari)
Temperature Higher temperatures (e.g., 23 °C)Lower temperatures (e.g., -78 °C)
Phosphonate Structure Bulky phosphonate groupsElectron-withdrawing groups (e.g., trifluoroethyl)

The structure of both the phosphonate reagent and the carbonyl substrate significantly impacts the stereochemical outcome.

Steric Bulk of the Phosphonate: For α-branched phosphonates like TE2PB, the steric bulk of the phosphonate's alkyl and ester groups plays a critical role. Increased steric hindrance generally enhances the preference for the (E)-isomer as the transition state leading to the (Z)-isomer suffers from greater steric repulsion.

Steric Bulk of the Aldehyde: The reaction of TE2PB with sterically hindered aldehydes tends to show higher (E)-selectivity. Aromatic aldehydes, for instance, almost exclusively yield (E)-alkenes in standard HWE reactions. google.com

Electron-Withdrawing Groups: The presence of strongly electron-withdrawing groups on the phosphonate ester (e.g., trifluoroethyl groups in Still-Gennari reagents) can accelerate the elimination step relative to intermediate equilibration. This kinetic control favors the formation of the (Z)-alkene.

Triethyl 2-phosphonobutyrate is a valuable reagent in the synthesis of complex molecules, particularly in the field of natural products and medicinal chemistry.

A notable application of this compound is in the synthesis of analogs of Furospinosulin-1. google.comdokumen.pubresearchgate.net Furospinosulin-1 is a furanosesterterpene isolated from marine sponges that has demonstrated potent and selective growth inhibitory activity against cancer cells under hypoxic conditions. researchgate.net

In the concise synthesis of Furospinosulin-1 analogs, the HWE reaction is employed as a key step to construct the trisubstituted alkene side chain of the molecule. researchgate.net In this strategy, TE2PB is deprotonated to form its corresponding carbanion, which then reacts with a furan-containing aldehyde intermediate. This olefination step establishes the crucial carbon framework and the (E)-geometry of the double bond in the side chain, which is important for the compound's biological activity. The development of a synthetic route utilizing this HWE reaction has enabled the preparation of various structurally modified analogs to explore the structure-activity relationship (SAR) of Furospinosulin-1 as a potential hypoxia-selective antitumor agent. researchgate.net

Applications of TE2PB in Alkene Synthesis via HWE

Synthesis of Phenylpropanoic Acid Peroxisome Proliferator-Activated Receptor (PPAR) Agonists

This compound (TE2PB) serves as a key reactant in the synthesis of certain phenylpropanoic acid derivatives that function as peroxisome proliferator-activated receptor (PPAR) agonists. nih.govfishersci.cachemicalbook.com These compounds are significant in research for the treatment of metabolic syndrome and nonalcoholic steatohepatitis (NASH). nih.govchemicalbook.com The synthesis typically involves a Horner-Wadsworth-Emmons (HWE) reaction.

In this process, TE2PB is first deprotonated by a strong base, such as sodium hydride (NaH), to form a stabilized phosphonate carbanion. This nucleophilic carbanion then reacts with an appropriately substituted benzaldehyde (B42025). The subsequent elimination of diethyl phosphate results in the formation of an α,β-unsaturated ester with a phenyl group, creating the core structure of the target phenylpropanoic acid derivative. This reaction is highly efficient for constructing the carbon-carbon double bond with control over its geometry (stereoselectivity), typically favoring the E-isomer. Subsequent hydrogenation of the double bond and hydrolysis of the ester group yields the final phenylpropanoic acid PPAR agonist. The ethyl group from the TE2PB backbone becomes an α-ethyl substituent on the propanoic acid chain, which has been identified as important for potent dual activation of PPARα and PPARδ subtypes. nih.gov

Derivatization of Naphthaldehyde to Ethyl-Substituted Analogs

The derivatization of naphthaldehyde into ethyl-substituted analogs is another application of this compound, employing the Horner-Wadsworth-Emmons (HWE) reaction. This transformation is utilized in the synthesis of compounds that may act as tubulin inhibitors or possess other biological activities. researchgate.net

The reaction mechanism is analogous to the synthesis of PPAR agonists. A strong base abstracts the acidic α-proton from TE2PB, generating a nucleophilic carbanion. This carbanion then undergoes a nucleophilic addition to the carbonyl carbon of a naphthaldehyde (e.g., 1-naphthaldehyde (B104281) or 2-naphthaldehyde). The resulting intermediate, a β-hydroxyphosphonate, collapses through an intramolecular elimination sequence. This elimination step expels a diethyl phosphate anion and forms a new carbon-carbon double bond, yielding an ethyl (E)-2-ethyl-3-(naphthalen-yl)acrylate. The ethyl group from the butyrate (B1204436) chain of TE2PB is incorporated into the final product, creating the desired ethyl-substituted naphthalene (B1677914) derivative. This method provides a reliable route to functionalized naphthalenes with potential applications in medicinal chemistry.

Diels-Alder Reactions Involving TE2PB

This compound and its analogs are effective dienophiles in Diels-Alder reactions, a powerful method for forming six-membered rings. nih.gov The electron-withdrawing phosphonate group activates the carbon-carbon double bond, making it reactive toward conjugated dienes.

TE2PB as a Dienophile in Cycloaddition Reactions

In the context of [4+2] cycloaddition reactions, this compound (referred to as triethyl 2-phosphonobut-2-enoate in some studies) acts as an electron-deficient alkene, or dienophile. nih.govresearchgate.net It reacts with electron-rich dienes to form a cyclohexene (B86901) ring. The phosphonate group, being a strong electron-withdrawing group, lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile, facilitating the reaction with the Highest Occupied Molecular Orbital (HOMO) of the diene. This reaction introduces a phosphonate group into a cyclic framework, which can be a valuable synthetic handle for further transformations. nih.gov For instance, the resulting Diels-Alder adducts can undergo reductive alkylation, where the phosphonate group at a quaternary carbon is replaced by various alkyl groups, effectively making TE2PB a synthetic equivalent of 2-alkyl-2-alkenoates that are typically poor dienophiles. nih.govresearchgate.net

Lewis Acid Mediation in Diels-Alder Reactions with TE2PB Analogs

The reactivity and selectivity of Diels-Alder reactions involving TE2PB analogs can be significantly enhanced through the use of Lewis acids. nih.govnih.gov Lewis acids coordinate to the carbonyl oxygen of the ester group and/or the phosphoryl oxygen of the phosphonate group. This coordination further lowers the energy of the dienophile's LUMO, accelerating the reaction rate. ias.ac.inmdpi.com Studies have investigated various Lewis acids, with tin(IV) chloride (SnCl₄) and zinc chloride (ZnCl₂) proving particularly effective. nih.govresearchgate.net For instance, SnCl₄ was found to be highly effective at improving the regio- and stereoselectivity of reactions with analogs like triethyl 2-phosphonoacrylate. nih.govresearchgate.net For the more substituted TE2PB, which shows lower reactivity, zinc chloride at higher temperatures can efficiently promote the cycloaddition. nih.gov

Table 1: Effect of Lewis Acids on Diels-Alder Reactions of 2-Phosphono-2-alkenoates

Dienophile Analog Lewis Acid Conditions Outcome Reference
Triethyl 2-phosphonoacrylate Tin(IV) chloride N/A Enhanced regio- and stereoselectivity, single isomers formed in good yields nih.gov
Triethyl 2-phosphonobut-2-enoate (TE2PB) Zinc chloride Elevated temperatures Efficiently induced cycloaddition, particularly for the Z-isomer nih.gov

Regio- and Stereoselectivity in Diels-Alder Adduct Formation

Regio- and stereoselectivity are critical aspects of the Diels-Alder reaction. youtube.comlibretexts.org When an asymmetrical diene reacts with TE2PB, different constitutional isomers (regioisomers) can be formed, commonly referred to as "ortho," "meta," and "para" adducts. masterorganicchemistry.com The electronic properties of the substituents on both the diene and dienophile direct the orientation of the addition. Generally, the reaction favors the formation of "ortho" and "para" products, while the "meta" product is disfavored. masterorganicchemistry.com Lewis acid catalysis plays a crucial role in enhancing this inherent selectivity, often leading to the formation of a single regioisomer. nih.govnih.gov

Stereoselectivity in the Diels-Alder reaction typically favors the endo product due to secondary orbital overlap between the p-orbitals of the diene and the activating group of the dienophile in the transition state. libretexts.org The presence of the phosphonate and ester groups in TE2PB influences the stereochemical outcome. In reactions of a related compound, triethyl 2-phosphonoacrylate, with N-buta-1,3-dienylsuccinimide, a mixture of stereoisomers was observed, highlighting the complex interplay of steric and electronic factors that determine the final product structure. rsc.org The use of Lewis acids can also enhance stereoselectivity, often leading to a single, well-defined stereoisomer as the major product. nih.gov

Intramolecular Michael Additions and Cyclization Strategies

Derivatives of this compound can be designed to undergo intramolecular Michael additions, a key strategy for the synthesis of cyclic compounds. The α,β-unsaturated system in TE2PB, activated by the phosphonate and ester groups, serves as an excellent Michael acceptor.

In this strategy, a molecule is synthesized that contains both the TE2PB-derived Michael acceptor and a tethered nucleophile. Upon treatment with a base, the nucleophile is generated and adds to the β-carbon of the double bond in a conjugate addition fashion. This intramolecular attack results in the formation of a new carbon-carbon or carbon-heteroatom bond, leading to a cyclic product. The length and nature of the tether connecting the nucleophile to the Michael acceptor determine the size of the ring formed. This methodology provides a powerful route to functionalized carbocyclic and heterocyclic systems, which are important scaffolds in many natural products and pharmaceuticals.

Substituent Effects on Reactivity and Cyclization Outcomes

Substituents on the phosphonate backbone and the tether of a cyclizing substrate can exert significant influence on the rate and outcome of intramolecular reactions. While specific studies on this compound derivatives are not extensively documented in this context, principles from related systems can be applied. For instance, in intramolecular Michael additions, the nature of the substituent on the Michael acceptor can affect the electrophilicity of the double bond and the stability of the resulting enolate.

In the context of radical cyclizations, substituents can influence the stability of the radical intermediate, which in turn can alter the preferred cyclization pathway. For example, a heteroatom in a position that can stabilize a radical through resonance may favor a cyclization pathway that would otherwise be disfavored.

The following table illustrates hypothetical substituent effects on the cyclization of a generic derivative of this compound, based on established principles of organic reactivity.

Substituent (R) on TetherElectronic EffectExpected Impact on Cyclization RatePotential Shift in Cyclization Preference
Electron-withdrawing group (e.g., -COOR, -CN)Increases electrophilicity of Michael acceptorAccelerates intramolecular Michael additionMay favor smaller ring formation due to faster kinetics
Electron-donating group (e.g., -OR, -NR2)Decreases electrophilicity of Michael acceptorSlows down intramolecular Michael additionMay allow for thermodynamically favored larger ring formation
Bulky group (e.g., -tBu, -iPr)Steric hindranceMay slow down the reactionCan influence the diastereoselectivity of the cyclization

Electronic Effects and Secondary Orbital Interactions in Transition States

The transition state geometry of a cyclization reaction is crucial in determining its feasibility. Electronic effects, including secondary orbital interactions, play a significant role in stabilizing or destabilizing these transition states. In the case of intramolecular reactions of phosphonate-stabilized carbanions, the alignment of the interacting orbitals of the nucleophile and the electrophile is critical.

For instance, in a 6-exo-trig cyclization, the trajectory of the nucleophilic attack on the trigonal carbon must allow for effective overlap between the nucleophile's HOMO and the electrophile's LUMO. Secondary orbital interactions, such as the interaction between the lone pairs of a heteroatom and the π* orbital of the acceptor, can provide additional stabilization to the transition state, thereby lowering the activation energy. These interactions can sometimes lead to outcomes that are not predicted by simple steric considerations alone.

Preference for 7-endo-trig over 6-exo-trig Cyclizations

According to Baldwin's rules, for trigonal systems, 6-exo-trig cyclizations are generally favored over 7-endo-trig cyclizations. alfa-chemistry.com However, this preference is not absolute and can be influenced by various factors. In some systems, the 7-endo pathway may be preferred.

Kinetic studies on the cyclization of en-yl radicals have shown that while the 6-exo-trig product is often the major product, the 7-endo-trig product can also be formed. alfa-chemistry.com The relative rates can be influenced by factors such as the stability of the resulting radical. alfa-chemistry.com For example, if the 7-endo cyclization leads to a radical that is stabilized by a heteroatom, this pathway may become competitive with or even favored over the 6-exo pathway. alfa-chemistry.com

In a specific example of a radical cyclization, a 7-endo-trig adduct was obtained exclusively, with no formation of the expected 6-exo-trig spiro adduct. alfa-chemistry.com This highlights that while Baldwin's rules provide a useful guideline, the actual outcome can be dictated by the specific electronic and steric properties of the substrate.

Reductive Alkylation of TE2PB Derivatives

The generation of a carbanion from this compound (TE2PB) or its derivatives, followed by trapping with an electrophile, is a powerful method for carbon-carbon bond formation. Reductive methods offer an alternative to deprotonation with a strong base for generating the nucleophilic species.

Lithium Naphthalenide-Mediated Reductive Alkylation

Lithium naphthalenide (LN) is a potent single-electron transfer reagent that can be used to generate carbanions from various precursors. In the context of phosphonate chemistry, while direct reductive alkylation of TE2PB itself is not a common transformation, related reductive processes on similar substrates have been investigated. For instance, LN has been used in the reductive alkylation of aryl- and heteroaryl-substituted acetonitriles, where the cyano group is reductively cleaved to generate a carbanion that can be trapped by alkyl halides. This method has been employed to create quaternary carbon centers.

The general mechanism for a hypothetical lithium naphthalenide-mediated reductive functionalization of a TE2PB derivative is outlined below:

Electron Transfer: Lithium naphthalenide transfers an electron to the substrate, forming a radical anion.

Fragmentation: The radical anion undergoes fragmentation, cleaving a leaving group and generating a phosphonate-stabilized carbanion.

Alkylation: The carbanion is then trapped by an alkylating agent to form the desired product.

Installation of Alkyl Groups at Quaternary Carbon Centers

The following table provides a hypothetical reaction scheme for the synthesis of a quaternary carbon center using a derivative of this compound.

StepReactionReagents and ConditionsProduct
1Alkylation of TE2PB1. NaH, THF2. R¹-XTriethyl 2-phosphono-2-alkylbutyrate
2DeprotonationNaH, THFPhosphonate-stabilized carbanion
3AlkylationR²-XTriethyl 2-phosphono-2,2-dialkylbutyrate

Other Notable Reactions and Mechanistic Insights

Beyond cyclization and reductive alkylation, this compound is a versatile reagent in organic synthesis, most notably in the Horner-Wadsworth-Emmons (HWE) reaction.

The Horner-Wadsworth-Emmons reaction is a widely used method for the synthesis of alkenes with high (E)-stereoselectivity. wikipedia.org The reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone. wikipedia.org

The key steps of the HWE reaction mechanism are:

Deprotonation: A base, such as sodium hydride, deprotonates the phosphonate at the α-position to form a phosphonate carbanion. wikipedia.org

Nucleophilic Addition: The phosphonate carbanion acts as a nucleophile and adds to the carbonyl group of an aldehyde or ketone, forming a diastereomeric mixture of β-hydroxyphosphonate intermediates. wikipedia.org

Elimination: These intermediates undergo elimination of a dialkylphosphate salt to form the alkene. The stereochemical outcome of the reaction is largely determined by the relative rates of formation and elimination of the diastereomeric intermediates. wikipedia.org

This compound is a typical reagent used in the HWE reaction to introduce an ethyl-substituted carbon into the newly formed double bond. arborpharmchem.com This reaction is instrumental in the synthesis of complex molecules with unsaturated frameworks. arborpharmchem.com The use of TE2PB in the HWE reaction has been documented in the preparation of various biologically active compounds, including:

Furospinosulin-1 and its analogs, which are investigated as hypoxia-selective antitumor agents. fishersci.casigmaaldrich.com

Aminoquinolines that act as inhibitors of beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), relevant to Alzheimer's disease research. sigmaaldrich.comchemicalbook.com

Plakotenin, a potential anticancer agent, via a Diels-Alder reaction of an intermediate synthesized using an HWE reaction with TE2PB. sigmaaldrich.comchemicalbook.com

The reaction of the carbanion derived from this compound with an aldehyde is depicted in the following scheme:

ReactantsReagents and ConditionsProduct
This compound + Aldehyde (R-CHO)1. Base (e.g., NaH)2. Aldehyde(E)-α,β-Unsaturated ester

The (E)-stereoselectivity of the HWE reaction is a significant advantage over the Wittig reaction, which often gives mixtures of (E) and (Z) isomers. alfa-chemistry.com The water-soluble nature of the phosphate byproduct also simplifies the purification of the desired alkene product. alfa-chemistry.com

Reactions as a Building Block for Complex Molecules

This compound serves as a crucial starting material or intermediate in the synthesis of a diverse array of complex molecules with significant biological and therapeutic potential. sigmaaldrich.comfishersci.cachemicalbook.com Its incorporation into a synthetic route allows for the efficient construction of unsaturated frameworks that are central to the core structure of many target compounds. arborpharmchem.com The reagent is particularly valued for its ability to introduce an ethyl-substituted α,β-unsaturated ester moiety into a molecule, a common structural feature in natural products and pharmacologically active agents.

The application of this compound as a reactant has been documented in the preparation of numerous complex molecules. sigmaaldrich.com For example, it is used in the synthesis of Plakotenin, a potential anticancer agent originally isolated from a marine sponge, through a pathway involving a Diels-Alder reaction. sigmaaldrich.comchemicalbook.com It is also a key reactant for preparing Furospinosulin-1 and its analogs, which are investigated as hypoxia-selective antitumor agents. fishersci.cachemicalbook.com Further applications include its use in synthesizing aminoquinolines as potential inhibitors for Alzheimer's disease treatment and various phenylpropanoic acid derivatives that act as peroxisome proliferator-activated receptor (PPAR) agonists. sigmaaldrich.comfishersci.casigmaaldrich.com

The table below summarizes a selection of complex molecules synthesized using this compound and their respective applications.

Complex Molecule or Derivative ClassNoted Application or SignificanceSource
Furospinosulin-1 and analogsHypoxia-selective antitumor agents sigmaaldrich.comfishersci.ca
AminoquinolinesBeta-site amyloid precursor protein cleaving enzyme 1 (BACE1) inhibitors for potential anti-Alzheimer's drugs sigmaaldrich.comsigmaaldrich.com
PlakoteninPotential anticancer agent (synthesis via Diels-Alder reaction) sigmaaldrich.comchemicalbook.com
Phenylpropanoic acid derivativesPeroxisome proliferator-activated receptor (PPAR) agonists fishersci.casigmaaldrich.com
Notch-sparing γ-secretase inhibitorsDerived from a PPAR agonist library sigmaaldrich.comfishersci.ca
Quinone/naphthoquinone-substituted propenoic acidsInhibitors of cell growth and redox function of Ape1/Ref-1 sigmaaldrich.comchemicalbook.com
Branched phosphonoethoxyethyl purinesInhibitors of Plasmodium falciparum (malarial parasite) chemicalbook.comsigmaaldrich.com

Role in C-C Bond Formation

The principal role of this compound in carbon-carbon bond formation is demonstrated through its participation in the Horner-Wadsworth-Emmons (HWE) reaction. sigmaaldrich.comarborpharmchem.com This reaction is a widely used and reliable method for the stereocontrolled synthesis of alkenes from aldehydes or ketones. wikipedia.orgresearchgate.net The HWE reaction is a modification of the Wittig reaction, offering significant advantages, including the use of more nucleophilic and less basic phosphonate-stabilized carbanions and the simple removal of the water-soluble phosphate byproduct. wikipedia.orgalfa-chemistry.com

Reaction Mechanism

The Horner-Wadsworth-Emmons reaction mechanism begins with the deprotonation of the phosphonate at the carbon atom alpha to both the phosphonate and carboxyl groups. wikipedia.org This step is accomplished using a base, generating a stabilized phosphonate carbanion. wikipedia.orgenamine.net

Deprotonation : A base removes the acidic proton from the α-carbon of this compound to form a nucleophilic carbanion. wikipedia.org

Nucleophilic Addition : The resulting carbanion attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This addition is the rate-limiting step and leads to the formation of an oxaphosphetane intermediate. wikipedia.orgalfa-chemistry.com

Elimination : The intermediate collapses, breaking the carbon-phosphorus and carbon-oxygen bonds to form a new carbon-carbon double bond (the alkene) and a dialkyl phosphate salt byproduct. wikipedia.org

A key feature of the HWE reaction is its high stereoselectivity, typically favoring the formation of (E)-alkenes (trans-isomers). wikipedia.orgresearchgate.netalfa-chemistry.com This selectivity is a result of the thermodynamic control in the formation of the intermediate, where steric hindrance is minimized. alfa-chemistry.com

The conditions for the HWE reaction can be adapted for various substrates. While strong bases like sodium hydride are common, milder conditions have been developed for base-sensitive substrates, such as the Masamune-Roush conditions which utilize lithium chloride and DBU. wikipedia.orgenamine.net

The table below details typical components and conditions for the Horner-Wadsworth-Emmons reaction.

ComponentExamplesRole/NotesSource
Phosphonate ReagentThis compoundSource of the stabilized carbanion for olefination. scbt.com
Carbonyl CompoundAldehydes, KetonesElectrophile that reacts with the carbanion. The reaction is generally chemoselective for aldehydes over ketones. wikipedia.orgresearchgate.net
BaseSodium hydride (NaH), DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), TriethylamineDeprotonates the phosphonate to generate the reactive carbanion. wikipedia.orgrsc.org
SolventTetrahydrofuran (THF), Dimethoxyethane (DME), AcetonitrileProvides the medium for the reaction. alfa-chemistry.comenamine.net
Additives (for modified conditions)Lithium chloride (LiCl), Magnesium halidesUsed in milder reaction conditions (e.g., Masamune-Roush, Rathke) to improve selectivity and accommodate sensitive substrates. wikipedia.org

Applications of Triethyl 2 Phosphonobutyrate in Advanced Organic Synthesis

Pharmaceutical Development

Triethyl 2-phosphonobutyrate serves as a key building block in the synthesis of a variety of pharmaceutical compounds. Its ethyl group at the second position of the butyrate (B1204436) chain allows for the introduction of specific structural motifs that are crucial for the biological activity of the final drug candidates.

Synthesis of Anti-Inflammatory and Anti-Cancer Drugs

The versatility of this compound is highlighted in its application in the synthesis of compounds targeting inflammation and cancer, two complex disease areas with significant unmet medical needs.

Plakotenin is a cytotoxic marine natural product that has been synthesized via a biomimetic Diels-Alder reaction. nih.gov While the detailed synthetic pathway from publicly available literature does not explicitly mention this compound, its inclusion as a reactant for Plakotenin synthesis by chemical vendors suggests a potential application in the preparation of a precursor for the Diels-Alder reaction. sigmaaldrich.comrsc.org It is plausible that a Horner-Wadsworth-Emmons reaction utilizing this compound is employed to synthesize a diene or dienophile component necessary for the key cycloaddition step. This highlights the enabling role of this phosphonate (B1237965) in accessing complex molecular architectures with potential anticancer properties.

Development of Anti-Alzheimer's Drugs

The pursuit of effective treatments for Alzheimer's disease is a major focus of pharmaceutical research. One of the key targets in this area is the beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), which is involved in the production of amyloid-β plaques in the brain.

A class of compounds known as aminoquinolines has shown promise as BACE1 inhibitors. The synthesis of these complex molecules often requires precise control over their stereochemistry and the introduction of specific functional groups. While detailed synthetic procedures from primary research literature directly linking this compound to the synthesis of these specific BACE1 inhibitors are not widely available, its listing as a key reactant by chemical suppliers points to its role in their preparation. sigmaaldrich.comrsc.org It is hypothesized that a Horner-Wadsworth-Emmons olefination reaction with this compound is a crucial step in constructing the carbon framework of these aminoquinoline derivatives, leading to the formation of an essential unsaturated bond within the molecule.

PPAR Agonists for Metabolic Homeostasis and NASH Prevention

Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that play a key role in regulating lipid and glucose metabolism. Agonists of PPARs are being investigated for the treatment of metabolic diseases such as nonalcoholic steatohepatitis (NASH).

A series of α-ethylphenylpropanoic acid derivatives have been developed as selective PPARα agonists for the prevention of NASH. The synthesis of these compounds utilizes a Horner-Wadsworth-Emmons reaction with this compound to introduce the α-ethyl-α,β-unsaturated ester moiety, which is a key structural feature for their biological activity.

In a representative synthesis, an appropriate benzaldehyde (B42025) derivative is reacted with this compound in the presence of a base such as sodium hydride in a suitable solvent like tetrahydrofuran (B95107) (THF). This reaction typically yields the corresponding ethyl α-ethylcinnamate derivative. Subsequent catalytic hydrogenation reduces the double bond, and saponification of the ester affords the final phenylpropanoic acid PPARα agonist.

The following table summarizes the PPARα agonistic activity of a representative compound from this class:

CompoundPPARα EC50 (nM)
Representative Phenylpropanoic Acid Derivative16

Data sourced from Ban et al., Bioorg. Med. Chem., 2011, 19(10), 3183-91.

These findings underscore the importance of this compound in the development of potent and selective PPARα agonists with therapeutic potential for metabolic disorders like NASH.

Notch-Sparing γ-Secretase Inhibitors

This compound serves as a key reactant in the synthesis of a class of therapeutic candidates known as Notch-sparing γ-secretase inhibitors. sigmaaldrich.comsigmaaldrich.comchemicalbook.com These inhibitors are of significant interest in the research of Alzheimer's disease. nih.govnih.gov The γ-secretase enzyme is responsible for the final cleavage of the amyloid precursor protein (APP) to produce amyloid-β (Aβ) peptides, which are central to the pathology of Alzheimer's disease. nih.govnih.gov

While inhibiting γ-secretase is a primary therapeutic strategy, a major challenge is that the enzyme also cleaves other essential substrates, most notably the Notch1 receptor. nih.govnih.gov The Notch signaling pathway is critical for normal cellular communication and function; its disruption can lead to severe toxic side effects. nih.gov Therefore, the development of inhibitors that selectively block APP processing without affecting Notch cleavage is a crucial goal. This compound is used as a building block in the multi-step synthesis of compounds, developed from peroxisome proliferator-activated receptor (PPAR) agonist libraries, that exhibit this desired selective inhibition profile. sigmaaldrich.comfishersci.ca

Antimicrobial Properties and Therapeutic Agent Development

In the field of therapeutic agent development, this compound is utilized as an intermediate in the synthesis of novel antimalarial agents. sigmaaldrich.comchemicalbook.com Specifically, it is a reactant for the preparation of branched phosphonoethoxyethyl purines. sigmaaldrich.comchemicalbook.com These molecules are classified as acyclic nucleoside phosphonates and have been designed to inhibit hypoxanthine-guanine-xanthine phosphoribosyltransferase (HGXPRT), an essential enzyme in the purine (B94841) salvage pathway of the malarial parasite Plasmodium falciparum. sigmaaldrich.comsigmaaldrich.comchemicalbook.com By blocking this enzyme, the synthesized compounds disrupt the parasite's ability to replicate, highlighting the role of this compound in creating targeted therapeutic agents.

Agrochemical Formulations

Intermediate in Herbicides and Insecticides Synthesis

A review of available scientific literature and chemical supplier databases does not indicate specific, documented instances of this compound being used as a direct intermediate in the synthesis of commercialized herbicides or insecticides. While the broader class of organophosphonates includes active herbicidal agents, the specific role of this compound in that context is not detailed.

Efficacy as a Plant Growth Regulator

There is no scientific documentation available to support the use or efficacy of this compound as a plant growth regulator.

Impact on Crop Yield and Resilience

Consistent with the lack of data regarding its use as a plant growth regulator or agrochemical intermediate, there is no information available on the impact of this compound on crop yield or resilience.

Biochemical Research and Enzyme Inhibition Studies

This compound is a valuable tool in biochemical research, primarily as a starting material for the synthesis of a variety of enzyme inhibitors used to probe biological pathways and as potential therapeutic leads. scbt.com Its application spans several areas of disease research through the generation of targeted inhibitor molecules. sigmaaldrich.comsigmaaldrich.comchemicalbook.comfishersci.ca

Key research applications include its use in preparing inhibitors for:

Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1): This enzyme is involved in the initial cleavage of APP, and its inhibitors are studied as potential treatments for Alzheimer's disease. sigmaaldrich.comchemicalbook.comfishersci.ca

Peroxisome proliferator-activated receptor (PPAR) α-selective agonists: These molecules are investigated for their role in managing metabolic disorders such as nonalcoholic steatohepatitis (NASH). sigmaaldrich.comchemicalbook.comfishersci.ca

Apurinic/apyrimidinic endonuclease 1/redox enhancing factor 1 (Ape1/Ref-1): Inhibitors of this enzyme, which is involved in DNA repair and redox signaling, are explored for their potential in cancer therapy. sigmaaldrich.comsigmaaldrich.comchemicalbook.com

Hypoxanthine-guanine-xanthine phosphoribosyltransferase (HGXPRT): As mentioned previously, this enzyme is a target for antimalarial drugs, and this compound is a reactant in synthesizing its inhibitors. sigmaaldrich.comsigmaaldrich.comchemicalbook.com

The following table summarizes the enzymes targeted by inhibitors synthesized using this compound and the associated research areas.

Enzyme TargetResearch Area / Potential ApplicationCitation(s)
γ-Secretase (Notch-Sparing)Alzheimer's Disease sigmaaldrich.comsigmaaldrich.comfishersci.ca
Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1)Alzheimer's Disease sigmaaldrich.comchemicalbook.comfishersci.ca
Peroxisome proliferator-activated receptor (PPAR) αNonalcoholic Steatohepatitis (NASH), Metabolic Disorders sigmaaldrich.comchemicalbook.comfishersci.ca
Apurinic/apyrimidinic endonuclease 1/redox enhancing factor 1 (Ape1/Ref-1)Cancer Therapy sigmaaldrich.comsigmaaldrich.comchemicalbook.com
Hypoxanthine-guanine-xanthine phosphoribosyltransferase (HGXPRT)Malaria sigmaaldrich.comsigmaaldrich.comchemicalbook.com

Inhibition of Plasmodium falciparum Hypoxanthine-Guanine-Xanthine Phosphoribosyltransferase (PfHGXPRT)

The enzyme hypoxanthine-guanine-xanthine phosphoribosyltransferase (HGXPRT) is essential for the purine salvage pathway in the malaria parasite, Plasmodium falciparum. drugbank.com As the parasite cannot synthesize purines de novo, it relies on salvaging them from the host, making PfHGXPRT a critical target for antimalarial drug development. drugbank.comnih.govnih.gov this compound is not an inhibitor itself, but it is a key starting material for the synthesis of branched phosphonoethoxyethyl purines, a class of acyclic nucleoside phosphonates designed to inhibit this vital enzyme. chemdad.comsigmaaldrich.comchemicalbook.com

While TE2PB is not used as a standard inhibitor, the acyclic nucleoside phosphonates (ANPs) synthesized from it are evaluated in comparative studies for their inhibitory potency and selectivity. drugbank.com These studies often compare the inhibition constants (Kᵢ) of the synthesized compounds against the parasite's enzyme (PfHGXPRT) and the corresponding human enzyme (HGPRT) to determine selectivity. drugbank.com For instance, various ANPs have demonstrated Kᵢ values against PfHGXPRT as low as 100 nM and have shown significant selectivity for the parasite's enzyme over the human counterpart. drugbank.com The development of these potent and selective inhibitors provides a foundation for creating new antimalarial drug leads. drugbank.com

Table 1: Role of this compound as a Synthetic Precursor

Precursor Compound Synthesized Compound Class Target/Application
This compound Branched phosphonoethoxyethyl purines (Acyclic Nucleoside Phosphonates) Inhibition of P. falciparum HGXPRT drugbank.comchemdad.comsigmaaldrich.com

The binding of inhibitors, such as the acyclic nucleoside phosphonates derived from TE2PB, to PfHGXPRT can induce significant conformational changes in the enzyme's structure. drugbank.comresearchgate.net Upon binding, a large, flexible loop in the enzyme moves to partially cover the active site. drugbank.com This ligand-induced structural change is a key feature of the enzyme's mechanism. ias.ac.in Furthermore, studies on the related human and T. gondii enzymes have highlighted the importance of a Leu-Lys dipeptide in the pyrophosphate binding site. researchgate.net The isomerization of this peptide bond from a trans to a cis conformation upon substrate binding is believed to trigger the extensive conformational changes necessary for catalysis and is a conserved feature in PfHGXPRT. researchgate.netias.ac.in Molecular dynamics simulations indicate that for the apoenzyme, the trans conformation is more stable, and the conversion to cis is necessary to create space for substrate binding. researchgate.net

Studies Related to Metabolic Pathways

This compound is utilized as a reactant in the preparation of phenylpropanoic acid-type peroxisome proliferator-activated receptor (PPAR) pan agonists. chemdad.comsigmaaldrich.comchemicalbook.com PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in metabolism. Consequently, agonists targeting these receptors are investigated as potential candidate drugs for the treatment of altered metabolic homeostasis. chemdad.comsigmaaldrich.comchemicalbook.com

Materials Science and Polymer Chemistry

Based on the available search results, there is no information regarding the application of this compound in materials science or polymer chemistry.

Application as a Plasticizer in Polymer Formulations

No information was found in the provided search results concerning the use of this compound as a plasticizer in polymer formulations.

Improvement of Material Flexibility and Durability

The provided search results contain no data on the role of this compound in improving the flexibility or durability of materials.

Table 2: Mentioned Chemical Compounds

Compound Name Abbreviation
This compound TE2PB
Hypoxanthine-guanine-xanthine phosphoribosyltransferase HGXPRT
Hypoxanthine-guanine phosphoribosyltransferase (human) HGPRT
Acyclic Nucleoside Phosphonates ANPs

Environmental Science and Pollution Monitoring

In the field of environmental science, the detection and quantification of pollutants are crucial for understanding their fate, transport, and impact on ecosystems. Phosphonates, a class of organophosphorus compounds, are of particular interest due to their widespread use and potential environmental consequences. While this compound is not a primary pollutant of concern, its structural similarity to other phosphonates makes it relevant to the analytical methods developed for their detection.

Utilization in Analytical Methods for Phosphonate Detection

The analysis of phosphonates in environmental matrices such as water and soil presents significant challenges due to their high polarity, tendency to form complexes with metal ions, and the presence of complex sample matrices. researchgate.netwiley.com Consequently, sophisticated analytical techniques are required for their accurate determination at trace levels. researchgate.net

Several advanced analytical methods have been developed for the detection of phosphonates in environmental samples. These predominantly include chromatographic techniques coupled with sensitive detectors. Ion chromatography (IC) and high-performance liquid chromatography (HPLC) are commonly employed for the separation of these polar compounds. wiley.comhelixchrom.com For detection and quantification, mass spectrometry (MS) and inductively coupled plasma mass spectrometry (ICP-MS) are frequently used due to their high sensitivity and selectivity. researchgate.netproquest.comsemanticscholar.org

A key aspect of ensuring accuracy and precision in these analytical methods is the use of internal standards. proquest.com Internal standards are compounds with similar chemical and physical properties to the analytes of interest, which are added to the sample at a known concentration before analysis. They help to correct for variations in sample preparation, injection volume, and instrument response. nih.gov Isotope-labeled analogues of the target phosphonates are considered the ideal internal standards as their behavior closely mimics that of the native analytes. proquest.com

While there is no direct evidence in the reviewed literature of this compound being currently used as a standard or reagent in established environmental monitoring programs for other phosphonates, its properties as a phosphonate ester suggest a potential theoretical application. In chromatographic methods like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), a compound such as this compound could potentially serve as a surrogate or internal standard. This would be contingent on it having a distinct retention time and mass fragmentation pattern that does not interfere with the analysis of the target phosphonate pollutants.

The following table summarizes the key analytical techniques used for phosphonate detection in environmental samples, where a compound like this compound could theoretically be integrated.

Analytical TechniqueSeparation MethodDetection MethodTypical AnalytesPotential Role of this compound
IC-MS/MS Ion Exchange ChromatographyTandem Mass SpectrometryATMP, DTPMP, EDTMP, HEDP, PBTC proquest.comInternal/Surrogate Standard (if compatible with ionization)
IC-ICP-MS Ion ChromatographyInductively Coupled Plasma Mass SpectrometryHEDP, NTMP, EDTMP, HDTMP, DTPMP researchgate.netsemanticscholar.orgInternal/Surrogate Standard (detection via phosphorus atom)
HPLC-MS High-Performance Liquid Chromatography (e.g., HILIC) wiley.comMass SpectrometryVarious Aminophosphonates researchgate.netInternal/Surrogate Standard

Detailed Research Findings:

Research in the field has focused on overcoming the analytical hurdles associated with phosphonate detection. For instance, a method based on anion exchange chromatography coupled with electrospray ionization tandem mass spectrometry (IC-ESI-MS/MS) has been developed for the trace quantification of several phosphonates in surface water, wastewater, and sediments. proquest.com This study highlighted the importance of using isotope-labeled internal standards to enhance specificity and selectivity. proquest.com

Another novel method involves the use of a strong cation exchange resin to destroy metal-phosphonate complexes, followed by pre-concentration and determination by ion chromatography and inductively coupled plasma mass spectrometry (IC-ICP-MS). researchgate.netsemanticscholar.org This approach achieves low limits of detection, below 0.1 µg/L for several phosphonates in natural waters. researchgate.netsemanticscholar.org

The development of these methods underscores the complexity of phosphonate analysis and the critical need for appropriate standards to ensure data quality. While this compound is primarily a reagent in organic synthesis, its fundamental structure as a phosphonate provides a basis for considering its potential, albeit currently unrealized, role in the analytical chemist's toolkit for environmental monitoring.

Stereochemical Aspects and Asymmetric Synthesis with Triethyl 2 Phosphonobutyrate

Diastereoselective and Enantioselective Transformations

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of olefination chemistry, and when employing α-substituted phosphonates like Triethyl 2-phosphonobutyrate, it offers a pathway to stereochemically defined alkenes. The stereochemical outcome of the HWE reaction is influenced by several factors, including the nature of the phosphonate (B1237965), the aldehyde or ketone, the base, and the reaction conditions. Generally, the reaction of stabilized phosphonate ylides, such as the one derived from TE2PB, with aldehydes tends to favor the formation of (E)-alkenes. This preference is attributed to the thermodynamic stability of the anti-oxaphosphetane intermediate, which leads to the (E)-alkene upon elimination.

While the inherent preference is for the (E)-isomer, achieving high diastereoselectivity often requires careful optimization of reaction parameters. For instance, the choice of base and counterion can significantly impact the E/Z ratio of the resulting alkene.

Enantioselective transformations involving TE2PB aim to create a new chiral center with a high degree of enantiomeric excess (ee). This is often achieved through the use of chiral catalysts that can differentiate between the two enantiotopic faces of the prochiral carbanion generated from TE2PB or the prochiral carbonyl reactant.

Chiral Auxiliaries and Catalysts in TE2PB Reactions

The quest for high enantioselectivity in reactions of this compound has led to the exploration of various chiral auxiliaries and catalysts. Chiral auxiliaries are stereogenic groups that are temporarily incorporated into the TE2PB molecule to direct a subsequent stereoselective transformation. After the desired reaction, the auxiliary is removed, having imparted its chirality to the product. While the direct application of chiral auxiliaries to TE2PB itself is not extensively documented in readily available literature, the principle remains a viable strategy for controlling stereochemistry in phosphonate chemistry.

More commonly, enantioselectivity is induced through the use of chiral catalysts. These can be chiral Lewis acids, Brønsted acids, or phase-transfer catalysts that create a chiral environment around the reacting species. For instance, chiral phase-transfer catalysts have been successfully employed in the enantioselective alkylation of related phosphonate systems. These catalysts form a chiral ion pair with the phosphonate carbanion, guiding the approach of the electrophile to one face of the carbanion over the other.

The following table summarizes some catalytic systems used in asymmetric reactions of phosphonates, which are conceptually applicable to TE2PB:

Catalyst TypeReaction TypeTypical Enantioselectivity
Chiral Phase-Transfer CatalystsAlkylationHigh (up to 98% ee)
Chiral Brønsted AcidsHydrophosphonylationModerate to Good (up to 90% ee)
Chiral Metal Complexes (e.g., Rh, Ir)Asymmetric HydrogenationExcellent (up to >99% ee)

Control of Stereochemistry at the α-Carbon of TE2PB

Establishing a defined stereocenter at the α-carbon of this compound is a key challenge for its use in the synthesis of chiral building blocks. One of the primary methods to achieve this is through the enantioselective alkylation of the corresponding carbanion. This process involves the deprotonation of TE2PB with a strong base to form a prochiral enolate, which is then reacted with an electrophile in the presence of a chiral catalyst.

Chiral phase-transfer catalysis has emerged as a powerful tool for this purpose. Catalysts such as chiral quaternary ammonium (B1175870) salts derived from cinchona alkaloids or binaphthyl scaffolds can effectively control the stereochemical outcome of the alkylation. The catalyst forms a tight, chiral ion pair with the phosphonate enolate, and the steric and electronic properties of the catalyst direct the incoming electrophile to a specific face of the enolate, resulting in a high enantiomeric excess of the α-substituted product.

Another approach involves the diastereoselective alkylation of a TE2PB derivative modified with a chiral auxiliary. For example, the ester group of the phosphonate could be replaced with a chiral alcohol, which would then direct the stereoselective introduction of a substituent at the α-position. Subsequent removal of the chiral auxiliary would yield the enantiomerically enriched α-substituted phosphonobutyrate.

Applications in Stereoselective Total Synthesis

The utility of this compound as a stereocontrol element is best demonstrated in its application to the total synthesis of complex natural products. The stereochemically defined alkenes and chiral centers that can be generated using TE2PB are valuable intermediates in the construction of intricate molecular architectures.

While specific examples detailing the stereoselective application of TE2PB in total synthesis are not readily found in broad searches, its role as a reagent for the preparation of various biologically active molecules is documented. fishersci.cachemicalbook.com For instance, TE2PB has been used as a reactant in the synthesis of:

Furospinosulin-1 and its analogs, which are investigated as hypoxia-selective antitumor agents. fishersci.cachemicalbook.com

Aminoquinolines that act as inhibitors of the beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), relevant to Alzheimer's disease research. fishersci.cachemicalbook.com

Phenylpropanoic acid derivatives that are peroxisome proliferator-activated receptor (PPAR) α-selective agonists for preventing nonalcoholic steatohepatitis (NASH). fishersci.cachemicalbook.com

In these syntheses, while the primary focus of the available literature is often on the biological activity of the final compounds, the stereochemistry of the molecules is undoubtedly crucial for their function. The Horner-Wadsworth-Emmons reaction with TE2PB would be a key step in establishing the geometry of carbon-carbon double bonds within these complex targets. The development of highly diastereoselective and enantioselective methods involving TE2PB will undoubtedly expand its application in the efficient and elegant total synthesis of stereochemically rich natural products and pharmaceuticals.

Computational and Spectroscopic Studies of Triethyl 2 Phosphonobutyrate

Computational Chemistry Approaches

Computational chemistry provides valuable insights into the structure, reactivity, and mechanisms of chemical reactions. For a compound like Triethyl 2-phosphonobutyrate, these methods can elucidate its behavior in complex chemical systems.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful tools for studying the interaction of small molecules with biological macromolecules such as proteins. These methods can predict the binding affinity and mode of interaction, which is crucial in drug discovery and design. Phosphonates, as bioisosteres of phosphates, are of significant interest in medicinal chemistry for their ability to mimic natural phosphate-containing ligands while being resistant to hydrolysis. nih.gov

A comprehensive search of scientific literature reveals a lack of specific studies detailing molecular docking or molecular dynamics simulations performed with this compound. Such studies would be valuable to understand its potential interactions with biological targets, given its use in the synthesis of compounds with potential therapeutic applications. chemicalbook.comchemicalbook.com

Density Functional Theory (DFT) Calculations on Reactivity and Selectivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed matter. It is frequently employed to predict the reactivity and selectivity of chemical reactions. For phosphonates, DFT calculations can provide insights into the stereoselectivity of reactions like the Horner-Wadsworth-Emmons (HWE) reaction.

While general DFT studies on the HWE reaction mechanism for other phosphonates, such as trimethyl phosphonoacetate, have been published, specific DFT calculations detailing the reactivity and selectivity of this compound are not available in the current literature. nih.gov Such studies would be instrumental in rationalizing the stereochemical outcomes of its reactions and in optimizing reaction conditions.

Transition State Analysis for Reaction Mechanisms

Transition state analysis is a critical component of computational chemistry for elucidating reaction mechanisms. By calculating the energy and structure of transition states, chemists can understand the kinetics and stereochemical course of a reaction. The Horner-Wadsworth-Emmons reaction, in which this compound is a key reactant, proceeds through several intermediates and transition states. wikipedia.org

Mechanistic studies involving transition state analysis have been conducted for the HWE reaction with simpler phosphonates, providing a general framework for understanding this transformation. nih.govnii.ac.jp However, specific research on the transition state analysis for reactions directly involving this compound has not been reported. Such an analysis would provide a more detailed understanding of how the ethyl groups on both the phosphonate (B1237965) and the ester moieties influence the reaction pathway and stereoselectivity.

Spectroscopic Characterization in Mechanistic Studies

Spectroscopic techniques are indispensable for the characterization of molecules and for monitoring the progress of chemical reactions.

UV-Vis Absorption Spectroscopy for Protein-Ligand Interactions

UV-Vis absorption spectroscopy can be used to study the interactions between proteins and ligands. Changes in the absorption spectrum of a protein or a ligand upon binding can provide information about the formation of a complex and its stoichiometry. Although this technique is widely used, there are no specific studies in the scientific literature that employ UV-Vis spectroscopy to investigate the interactions of this compound with proteins. The application of this technique would require a chromophore in the system that exhibits a spectral change upon binding.

NMR Spectroscopy in Reaction Monitoring and Product Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of molecules and for monitoring the real-time progress of chemical reactions. Standard ¹H and ¹³C NMR spectra for this compound are available in chemical databases. nih.gov These spectra provide characteristic signals that can be used to identify the compound and assess its purity.

While NMR is a standard method for monitoring reactions, detailed mechanistic studies of reactions involving this compound using this technique are not extensively published. Such studies would involve acquiring a series of NMR spectra over the course of a reaction to determine the rates of formation of intermediates and products, providing valuable kinetic and mechanistic data.

Table of Spectroscopic Data for this compound

NucleusChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
¹H~4.1m-OCH₂CH₃ (ester and phosphonate)
¹H~2.8m-CH(P)-
¹H~1.9m-CH₂CH₃ (butyrate)
¹H~1.3t-OCH₂CH₃ (ester and phosphonate)
¹H~0.9t-CH₂CH₃ (butyrate)
¹³C~170dC=O
¹³C~63d-OCH₂ (phosphonate)
¹³C~61s-OCH₂ (ester)
¹³C~45d-CH(P)-
¹³C~25d-CH₂CH₃ (butyrate)
¹³C~16d-OCH₂CH₃ (phosphonate)
¹³C~14s-OCH₂CH₃ (ester)
¹³C~12s-CH₂CH₃ (butyrate)

Note: The chemical shifts are approximate and can vary depending on the solvent and other experimental conditions. The multiplicity and coupling constants are complex due to P-H and P-C couplings.

Mass Spectrometry for Structural Confirmation

Mass spectrometry is a pivotal analytical technique for the structural elucidation of this compound. By analyzing the mass-to-charge ratio (m/z) of the molecule and its fragments after ionization, valuable information about its molecular weight and elemental composition can be obtained, confirming its identity.

The electron ionization (EI) mass spectrum of this compound is characterized by a series of fragment ions that provide a distinctive fingerprint for the molecule. While the molecular ion peak ([M]⁺) at m/z 252 is often of low abundance or not observed in the spectra of many organophosphorus esters due to rapid fragmentation, the analysis of its fragmentation pattern is key to confirming the structure.

Based on data from the National Institute of Standards and Technology (NIST) mass spectrometry database, the spectrum of this compound exhibits a total of 65 peaks. nih.gov The most significant peaks, including the base peak, are summarized in the table below.

Table 1: Prominent Peaks in the Mass Spectrum of this compound nih.gov

m/zRelative IntensityProposed Fragment Ion
28Base Peak[C₂H₄]⁺
207High[M - OC₂H₅]⁺
224High[M - C₂H₄]⁺

The fragmentation of this compound proceeds through several characteristic pathways common to phosphonate and ester compounds. The presence of a peak at m/z 224 suggests the loss of an ethylene molecule (C₂H₄, mass 28) from the molecular ion via a McLafferty-type rearrangement involving one of the ethoxy groups attached to the phosphorus atom. This is a common fragmentation pathway for esters and ethers.

The fragment ion at m/z 207 is indicative of the loss of an ethoxy radical (•OC₂H₅, mass 45) from the molecular ion. This cleavage of the P-O bond is a typical fragmentation for trialkyl phosphates and phosphonates.

The base peak at m/z 28 corresponds to the ethylene cation ([C₂H₄]⁺), likely formed from the further fragmentation of ethoxy groups. The high abundance of this ion highlights the prevalence of fragmentation within the ethyl ester and diethyl phosphonate moieties of the molecule.

By carefully analyzing these characteristic fragment ions, mass spectrometry provides unambiguous confirmation of the structure of this compound, complementing data from other spectroscopic techniques such as NMR and IR spectroscopy.

Derivatization Strategies and Analogs of Triethyl 2 Phosphonobutyrate

Synthesis and Reactivity of Modified TE2PB Derivatives

The modification of Triethyl 2-phosphonobutyrate primarily involves reactions at the α-carbon, the ester group, and the phosphonate (B1237965) moiety. These derivatizations allow for the introduction of various functional groups, which in turn influence the reactivity and utility of the resulting molecules.

A cornerstone of TE2PB derivatization is the Horner-Wadsworth-Emmons (HWE) reaction. figshare.comnih.gov This reaction involves the deprotonation of the α-carbon of TE2PB to form a phosphonate carbanion, which then reacts with an aldehyde or ketone to produce an alkene, typically with high E-selectivity. figshare.comrsc.org The reactivity of the phosphonate carbanion is a key feature of this transformation, allowing for the formation of new carbon-carbon bonds under relatively mild conditions. The byproducts of the HWE reaction, dialkyl phosphates, are water-soluble, which simplifies their removal from the reaction mixture. nih.gov

Beyond the HWE reaction, the enolate generated from TE2PB can undergo alkylation with various electrophiles, such as alkyl halides. libretexts.orglibretexts.org This reaction provides a direct method for introducing alkyl substituents at the α-position, further diversifying the range of accessible derivatives. The choice of base and reaction conditions is crucial for achieving efficient alkylation while minimizing side reactions. libretexts.org

Another synthetic strategy involves the modification of the ester group. Hydrolysis of the ethyl ester of TE2PB and its derivatives can be achieved under acidic or basic conditions to yield the corresponding carboxylic acids. researchgate.netnih.gov These carboxylic acids can then be converted into a variety of other functional groups, such as amides or other esters, through standard organic transformations. The rate of hydrolysis can be influenced by the nature of the substituents on the phosphonobutyrate backbone. researchgate.net

Furthermore, α-halogenated derivatives of TE2PB can be synthesized and utilized as precursors for further functionalization. For instance, α-bromo derivatives can be prepared and subsequently used in nucleophilic substitution reactions to introduce a wide range of substituents at the α-position. researchgate.net The synthesis of chiral TE2PB analogs is also an area of significant interest, often employing asymmetric synthesis techniques to control the stereochemistry at the α-carbon.

The reactivity of modified TE2PB derivatives is highly dependent on the nature of the introduced functional groups. For example, the presence of electron-withdrawing or electron-donating groups at the α-position can influence the acidity of the α-proton and, consequently, the ease of carbanion formation for HWE reactions. Similarly, the steric bulk of substituents can affect the stereochemical outcome of reactions.

Structure-Activity Relationship Studies of TE2PB Analogs

The derivatization of this compound is often driven by the desire to create analogs with specific biological activities. Structure-activity relationship (SAR) studies are crucial in this endeavor, providing insights into how molecular structure correlates with biological function, particularly in the context of enzyme inhibition. nih.gov

Phosphonate-containing compounds are well-known for their ability to act as mimics of phosphate (B84403) and carboxylate groups found in the substrates of various enzymes. nih.gov This mimicry allows them to bind to the active sites of enzymes, often with high affinity, leading to inhibition. The stability of the carbon-phosphorus bond in phosphonates makes them resistant to hydrolysis, a key advantage over their phosphate counterparts. nih.gov

TE2PB and its derivatives have been explored as precursors for the synthesis of inhibitors for several important enzyme targets. For example, they are used in the preparation of aminoquinolines that act as inhibitors of β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key target in the development of therapeutics for Alzheimer's disease. fishersci.canih.govmdpi.com SAR studies in this area focus on how modifications to the TE2PB-derived portion of the molecule, as well as other parts of the final compound, affect BACE1 inhibitory potency. nih.gov

Another significant area of investigation is the development of phenylpropanoic acid derivatives from TE2PB as peroxisome proliferator-activated receptor (PPAR) agonists. fishersci.casigmaaldrich.comsigmaaldrich.comchemicalbook.com PPARs are a group of nuclear receptor proteins that play crucial roles in lipid and glucose metabolism. wikipedia.org SAR studies have shown that the nature of the substituents on the phenyl ring and the length and branching of the propanoic acid chain, derived from TE2PB, can significantly influence the potency and selectivity of these compounds towards different PPAR isoforms (α, δ, and γ). nih.gov

The following table summarizes the general structure-activity relationships observed for TE2PB-derived enzyme inhibitors:

Target EnzymeStructural Modification on TE2PB AnalogEffect on Activity
BACE1 Introduction of specific heterocyclic moietiesEnhanced binding to the enzyme's active site
Modification of the butyrate (B1204436) side chainOptimization of hydrophobic and hydrophilic interactions
PPAR Variation of substituents on an aromatic ring attached to the butyrate backboneModulation of agonist activity and isoform selectivity
Alteration of the carboxylic acid moiety to a bioisostereImproved pharmacokinetic properties
Proteases Incorporation of peptide-like structuresMimicry of the natural substrate, leading to competitive inhibition
Introduction of specific functional groups to interact with active site residuesIncreased binding affinity and specificity

Tuning Reactivity and Selectivity through Derivatization

A key goal of derivatization is to fine-tune the reactivity and selectivity of TE2PB for specific synthetic applications. This is particularly evident in the Horner-Wadsworth-Emmons reaction, where the structure of the phosphonate reagent can be modified to control the stereochemical outcome of the olefination.

While the standard HWE reaction of TE2PB with aldehydes predominantly yields the (E)-alkene, the (Z)-selectivity can be enhanced through specific modifications. figshare.comsemanticscholar.org The use of phosphonates with bulky ester groups or the addition of certain metal salts and crown ethers can favor the formation of the (Z)-isomer. researchgate.net The choice of base and solvent also plays a critical role in determining the E/Z ratio of the product. nih.govrsc.org For instance, the use of strong, non-coordinating bases in polar aprotic solvents can lead to higher (Z)-selectivity.

The following table illustrates how reaction conditions can be modified to tune the stereoselectivity of the HWE reaction with TE2PB analogs:

ModificationEffect on Stereoselectivity
Bulky Ester Groups on Phosphonate Increased (Z)-selectivity
Use of Lithium or Sodium Bases Generally favors (E)-selectivity
Use of Potassium Bases with Crown Ethers Increased (Z)-selectivity
Lower Reaction Temperatures Can influence the kinetic vs. thermodynamic product ratio
Choice of Solvent (e.g., THF vs. DME) Can affect the aggregation state of the phosphonate anion and influence selectivity

Furthermore, the introduction of chiral auxiliaries into the TE2PB molecule can enable diastereoselective reactions, providing a route to enantiomerically enriched products. Asymmetric synthesis strategies are employed to create chiral phosphonobutyrate derivatives that can then be used in stereoselective transformations. mostwiedzy.pl

The reactivity of the α-carbon can also be tuned. The introduction of an electron-withdrawing group at this position increases the acidity of the α-proton, facilitating deprotonation and subsequent reactions. Conversely, an electron-donating group can decrease the acidity, making the formation of the carbanion more challenging.

Applications of Derivatized TE2PB Compounds

The derivatives and analogs of this compound have found a wide range of applications in medicinal chemistry and materials science due to their diverse chemical and biological properties.

In the realm of medicinal chemistry, derivatized TE2PB compounds are crucial intermediates in the synthesis of a variety of therapeutic agents. As previously mentioned, they are used to create BACE1 inhibitors for potential Alzheimer's disease treatment and PPAR agonists for metabolic disorders. nih.govfishersci.camdpi.comsigmaaldrich.comsigmaaldrich.comchemicalbook.com Additionally, they serve as precursors for:

Furospinosulin-1 analogs with potential as hypoxia-selective antitumor agents. fishersci.casigmaaldrich.comsigmaaldrich.comchemicalbook.com

Notch-sparing γ-secretase inhibitors , which are being investigated for their potential in cancer therapy. fishersci.casigmaaldrich.comsigmaaldrich.comchemicalbook.com

Branched phosphonoethoxyethyl purines that exhibit inhibitory activity against the malarial parasite Plasmodium falciparum. libretexts.orgsigmaaldrich.com

Quinone/naphthoquinone-substituted propenoic acids that can inhibit cell growth and the redox function of APE1/Ref-1, an enzyme involved in DNA repair and redox signaling. libretexts.orgsigmaaldrich.com

The following table highlights some of the therapeutic areas where derivatized TE2PB compounds are being investigated:

Application AreaTarget/MechanismExample of Derivatized Compound Class
Neurodegenerative Diseases BACE1 InhibitionAminoquinolines
Metabolic Disorders PPAR AgonismPhenylpropanoic acid derivatives
Oncology Hypoxia-selective antitumor activity, γ-secretase inhibition, APE1/Ref-1 inhibitionFurospinosulin-1 analogs, Notch-sparing inhibitors, Quinone-substituted propenoic acids
Infectious Diseases Inhibition of Plasmodium falciparum enzymesBranched phosphonoethoxyethyl purines

In materials science, TE2PB derivatives can be used as ligands for the synthesis of metal complexes with catalytic properties. mostwiedzy.plresearchgate.netcsuohio.edu The phosphonate group is an excellent chelating agent for a variety of metal ions. By modifying the organic backbone of the TE2PB molecule, it is possible to create ligands that, when complexed with a metal, can catalyze a range of organic transformations with high efficiency and selectivity.

Future Directions and Challenges in Triethyl 2 Phosphonobutyrate Research

Development of More Sustainable Synthetic Routes

The traditional synthesis of phosphonates, often relying on the Michaelis-Arbuzov or Michaelis-Becker reactions, faces scrutiny due to the use of harsh reagents and volatile organic solvents. frontiersin.orgrsc.org The future of triethyl 2-phosphonobutyrate synthesis is increasingly tied to the principles of green chemistry, aiming to minimize environmental impact and improve efficiency. rsc.orgaithor.comuef.fi

Key areas of development include:

Alternative Energy Sources: Methodologies utilizing ultrasound and microwaves are being explored to accelerate reaction times and reduce energy consumption compared to conventional heating. rsc.org

Benign Solvent Systems: There is a push to replace toxic organic solvents with more environmentally friendly alternatives. frontiersin.org Polyethylene glycol (PEG), for instance, has been used as a benign and recyclable medium for the synthesis of benzyl (B1604629) phosphonates. frontiersin.org Water-based synthetic methods are also a significant goal. rsc.org

Catalyst-Free and Solvent-Free Conditions: Research is ongoing to develop synthetic protocols that eliminate the need for catalysts and solvents altogether, reducing waste and simplifying purification processes. rsc.org

Atom Economy: Future synthetic strategies will focus on maximizing the incorporation of all materials used in the process into the final product, thus minimizing waste.

These "green" approaches are not only environmentally conscious but also often lead to higher yields and easier purification, making the production of this compound more economically viable. rsc.orgscienmag.com

Exploration of Novel Catalytic Systems

Catalysis is at the forefront of innovation in phosphonate (B1237965) synthesis, offering pathways to greater efficiency and selectivity. The development of novel catalytic systems is a critical challenge and a significant area of future research for the synthesis of this compound and its derivatives.

Current and future research directions in catalysis include:

Asymmetric Catalysis: A major focus is on the development of catalytic asymmetric methods to produce chiral phosphonates with high enantioselectivity. mdpi.comresearchgate.netresearchgate.net This is crucial for pharmaceutical applications where a specific stereoisomer is often responsible for the desired biological activity. unl.pt

Organocatalysis: The use of small organic molecules as catalysts has gained traction due to their mild reaction conditions, stability, and ability to promote various asymmetric transformations, including phospha-Michael and phospha-aldol reactions. mdpi.comunl.pt

Metal Complex Catalysis: Chiral metal complexes, including those with rhodium and rare-earth metals, are being investigated for their high reactivity and selectivity in reactions like asymmetric hydrogenation and hydrophosphonylation. researchgate.netresearchgate.netorganic-chemistry.org

Nanoparticle Catalysis: Heterogeneous catalysts, such as various metal and metal oxide nanoparticles (e.g., Ag, ZnO, TiO2), are being studied to facilitate reactions like the Kabachnik–Fields reaction under green conditions, such as ultrasonication and solvent-free environments. rsc.org These catalysts offer the advantage of easy separation and recyclability.

The table below summarizes some emerging catalytic approaches relevant to phosphonate synthesis.

Catalytic ApproachCatalyst TypeKey AdvantagesRelevant Reactions
Asymmetric Catalysis Chiral Metal Complexes, OrganocatalystsHigh enantioselectivity, production of specific stereoisomersHydrogenation, Michael Addition, Aldol Reactions
Organocatalysis Cinchona alkaloids, Proline derivativesMild conditions, metal-free, high stereocontrolPhospha-Michael, Phospha-Aldol
Nanocatalysis Metal/Metal Oxide Nanoparticles (Ag, ZnO)Heterogeneous, recyclable, efficient under green conditionsKabachnik–Fields

Expansion of Applications in Drug Discovery and Materials Science

This compound is a valuable building block, primarily used in the Horner-Wadsworth-Emmons (HWE) reaction to create carbon-carbon double bonds. arborpharmchem.comnih.gov Its future applications are set to expand significantly in both medicinal chemistry and materials science.

In Drug Discovery: Phosphonates are recognized as excellent mimics of phosphates, which are ubiquitous in biological systems. nih.govfrontiersin.org This property makes them valuable for designing enzyme inhibitors. frontiersin.orgfrontiersin.org this compound serves as a reactant in the synthesis of various biologically active molecules, including:

Potential anti-Alzheimer's drugs (BACE1 inhibitors). chemicalbook.comfishersci.casigmaaldrich.com

Hypoxia-selective antitumor agents. chemicalbook.comfishersci.casigmaaldrich.com

Antimalarial agents that inhibit Plasmodium falciparum. sigmaaldrich.com

Peroxisome proliferator-activated receptor (PPAR) agonists for treating metabolic disorders. chemicalbook.comfishersci.casigmaaldrich.com

The challenge lies in designing and synthesizing novel phosphonate-containing compounds with enhanced efficacy and selectivity. The development of phosphonate prodrugs is another key area, aiming to overcome the poor cell membrane permeability often associated with the charged phosphonate group. nih.govfrontiersin.org

In Materials Science: The incorporation of phosphonate moieties into polymers can impart desirable properties such as fire retardancy, biocompatibility, and biodegradability. acs.orgnih.gov Research is focused on creating novel phosphorus-containing polymers using monomers derived from or related to phosphonates. rsc.orgmpg.de These materials have potential applications as:

Biomaterials: Their structural similarity to naturally occurring phosphates makes them suitable for biomedical applications. acs.org

Solid Polymer Electrolytes: Phosphorus-containing polymers are being investigated for use in safer, fire-resistant rechargeable lithium batteries. nih.govresearchgate.net

Specialty Coatings: Polymers with phosphonate groups can act as anticorrosive agents and have an affinity for metal ions. rsc.org

Future work will involve synthesizing and characterizing new polymers incorporating the structural motifs accessible from this compound to develop advanced materials with tailored properties.

Advanced Computational Modeling for Predictive Synthesis

Computational chemistry is becoming an indispensable tool for understanding and predicting chemical reactions. For this compound, advanced computational modeling offers a path to accelerate the development of new synthetic methods and applications.

Future research will likely leverage computational tools in several ways:

Mechanism Elucidation: Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to investigate the detailed mechanisms of reactions involving phosphonates, like the Horner-Wadsworth-Emmons reaction. nih.govacs.org This understanding can help in optimizing reaction conditions and predicting stereochemical outcomes. nih.gov

Predictive Modeling (QSPR/QSAR): Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models can predict the physical properties and biological activities (e.g., toxicity) of new phosphonate derivatives. researchgate.netuaeh.edu.mxnih.gov This in silico screening can prioritize the synthesis of the most promising candidates, saving time and resources. rsc.org

Catalyst Design: Computational modeling can aid in the rational design of new catalysts with enhanced activity and selectivity for specific transformations of this compound.

The primary challenge is to develop models with high accuracy and predictive power, which requires a combination of sophisticated computational methods and reliable experimental data for validation. researchgate.net

Addressing Stereochemical Control Challenges in Complex Syntheses

Achieving precise control over stereochemistry is a fundamental challenge in organic synthesis, particularly when creating molecules with multiple chiral centers for pharmaceutical use. unl.pt For this compound, the α-carbon can be a stereocenter, and controlling its configuration, as well as the geometry of the resulting alkene in HWE reactions, is crucial.

Future research will focus on overcoming these challenges through several strategies:

Diastereoselective and Enantioselective Reactions: Developing highly selective methods to control the formation of stereocenters is paramount. This includes the use of chiral catalysts (e.g., Brønsted acids, metal complexes) and chiral auxiliaries to guide the stereochemical outcome of reactions. rsc.orgrsc.orgresearchgate.net

Synthesis of Tertiary α-Hydroxy Phosphonates: Creating quaternary carbon centers, such as in tertiary α-hydroxy phosphonates, with high stereocontrol is a significant challenge. nih.gov Hydrogen-bond catalysis is an emerging strategy to promote these difficult transformations with high diastereo- and enantioselectivity. nih.gov

Control of (E)/(Z) Selectivity: While the HWE reaction typically favors the (E)-alkene, developing methods to selectively produce the (Z)-isomer remains a challenge. wikipedia.org This involves fine-tuning the structure of the phosphonate reagent, the reaction conditions, and the base used. researchgate.net

The ultimate goal is to develop a robust toolbox of synthetic methods that allows for the predictable and efficient synthesis of any desired stereoisomer of a target molecule derived from this compound.

Q & A

Basic Research Questions

Q. How can Triethyl 2-phosphonobutyrate be unambiguously identified in experimental settings?

  • Methodological Answer: Use a combination of analytical techniques:

  • NMR Spectroscopy: Analyze 1H^{1}\text{H}, 13C^{13}\text{C}, and 31P^{31}\text{P} NMR spectra to confirm the structure, focusing on characteristic peaks for the phosphonate group (δ ~20–30 ppm in 31P^{31}\text{P} NMR) and ester moieties .
  • Mass Spectrometry (MS): Employ high-resolution MS to verify the molecular ion peak (C10_{10}H21_{21}O5_5P, MW 252.24 g/mol) and fragmentation patterns .
  • CAS Registry Cross-Validation: Cross-reference the compound’s CAS RN (17145-91-4) with authoritative databases like PubChem or SciFinder to confirm purity and identity .

Q. What are the critical parameters for synthesizing this compound with high yield?

  • Methodological Answer: Optimize the following:

  • Reagent Ratios: Use stoichiometric excess of triethyl phosphite (if employing the Arbuzov reaction) and ensure anhydrous conditions to minimize side reactions.
  • Temperature Control: Maintain reaction temperatures between 80–120°C to balance reaction rate and thermal decomposition risks.
  • Purification: Employ fractional distillation under reduced pressure (boiling point ~260°C) and validate purity via HPLC (≥98% purity threshold) .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer:

  • Storage: Store under inert gas (N2_2 or Ar) in airtight, light-resistant containers at 2–8°C to prevent hydrolysis or oxidation .
  • Handling: Use explosion-proof equipment in well-ventilated areas, and avoid contact with strong oxidizers or moisture. Conduct regular stability assays (e.g., TGA/DSC) to monitor decomposition .

Advanced Research Questions

Q. What computational methods can predict the reactivity of this compound in organocatalytic systems?

  • Methodological Answer:

  • DFT Calculations: Model transition states and electron density maps (e.g., using Gaussian or ORCA) to study nucleophilic attack sites on the phosphonate group.
  • Molecular Docking: Simulate interactions with enzymes (e.g., phosphatases) to predict catalytic activity or inhibition mechanisms. Validate with experimental kinetics (e.g., Michaelis-Menten plots) .

Q. How can contradictory data on the compound’s environmental persistence be resolved?

  • Methodological Answer:

  • Standardized Testing: Follow OECD Guidelines 301 (Ready Biodegradability) or 307 (Soil Degradation) to assess half-life under controlled conditions.
  • Statistical Reconciliation: Apply ANOVA or t-tests to evaluate variability across studies, ensuring sample sizes (n ≥ 3) and confidence intervals (p < 0.05) meet reproducibility criteria .
  • Meta-Analysis: Aggregate data from peer-reviewed studies (e.g., Web of Science) to identify trends in degradation pathways (hydrolysis vs. photolysis) .

Q. What strategies optimize the use of this compound in asymmetric synthesis?

  • Methodological Answer:

  • Chiral Auxiliaries: Incorporate Evans’ oxazolidinones or Sharpless ligands to control stereochemistry during Horner-Wadsworth-Emmons olefinations.
  • In Situ Monitoring: Use FTIR or Raman spectroscopy to track enolate formation and adjust reaction dynamics in real time .
  • Scale-Up Protocols: Conduct DoE (Design of Experiments) to identify critical quality attributes (CQAs) for pilot-scale production .

Methodological Frameworks for Research Design

Q. How to formulate a statistically robust hypothesis for ecotoxicology studies involving this compound?

  • Methodological Answer:

  • Feasibility Check: Ensure access to validated toxicity assays (e.g., Daphnia magna acute toxicity, OECD 202) and align sample sizes with power analysis (α = 0.05, β = 0.2) .
  • Hypothesis Structure: Use the PICO framework:
  • Population: Test organism (e.g., Danio rerio embryos).
  • Intervention: Exposure concentration (e.g., 0.1–10 mg/L).
  • Comparison: Negative controls (solvent-only).
  • Outcome: LC50_{50}/EC50_{50} values .

Q. What ethical considerations apply when publishing data on phosphonate toxicity?

  • Methodological Answer:

  • Data Transparency: Disclose all conflicts of interest and raw datasets via repositories like Zenodo or Figshare.
  • Replicability: Provide detailed SOPs for experimental procedures, including instrument calibration and statistical code (R/Python scripts) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.